4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile
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Overview
Description
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to a benzonitrile core
Mechanism of Action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates .
Result of Action
It is used as a novel electrolyte additive for lini05Mn15O4 cathode of high voltage lithium-ion battery .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include radical initiators for trifluoromethylation, reducing agents for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the benzonitrile core .
Scientific Research Applications
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the aminomethyl group.
4-Amino-2-(trifluoromethyl)benzonitrile: Similar but with different positioning of the amino and trifluoromethyl groups.
Uniqueness
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the aminomethyl and trifluoromethyl groups on the benzonitrile core. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-(aminomethyl)-3-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3H,5,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZPTSQKVWERRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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